2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Drug Discovery Pharmacokinetics Lipophilicity

This quinazoline derivative (ChemDiv ID: K297-0250) is a strategic addition to focused screening libraries for Alzheimer's and kinase targets. Its unique 4-butylamino-2-thioether-N-(4-ethoxyphenyl)acetamide scaffold offers a distinct hinge-binding motif compared to common 4-anilinoquinazolines. With a calculated logP of 5.6 and TPSA of 58.2 Ų, it is well-suited for CNS penetration studies. Choose this compound over 4-cyclohexylamino or 3-methoxyphenyl analogs to bias screens toward AChE-selective hits and explore a differentiated lipophilic/hydrogen-bonding balance.

Molecular Formula C22H26N4O2S
Molecular Weight 410.54
CAS No. 422532-78-3
Cat. No. B2885518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
CAS422532-78-3
Molecular FormulaC22H26N4O2S
Molecular Weight410.54
Structural Identifiers
SMILESCCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)OCC
InChIInChI=1S/C22H26N4O2S/c1-3-5-14-23-21-18-8-6-7-9-19(18)25-22(26-21)29-15-20(27)24-16-10-12-17(13-11-16)28-4-2/h6-13H,3-5,14-15H2,1-2H3,(H,24,27)(H,23,25,26)
InChIKeyOERKXVYBMXXJST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[4-(Butylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide (CAS 422532-78-3): Sourcing Guide for a Distinct Quinazoline Screening Candidate


2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide (CAS 422532-78-3) is a synthetic small-molecule quinazoline derivative, cataloged as a screening compound (ChemDiv ID: K297-0250) for early-stage drug discovery . It features a quinazoline core with a 4-butylamino substituent, a 2-sulfanylacetamide linker, and a terminal 4-ethoxyphenyl group, resulting in a molecular weight of 410.54 g/mol and a calculated logP of 5.6, indicating significant lipophilicity . This compound belongs to a class often investigated for kinase and cholinesterase modulation, but its specific biological activity profile remains largely uncharacterized in the public domain, making its procurement a decision based on distinct structural and physicochemical differentiation from close analogs.

Why 2-{[4-(Butylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide Cannot Be Replaced by a Generic Quinazoline Analog


Quinazoline derivatives are a vast and highly heterogeneous class where minor structural modifications, such as the nature of the 4-amino substituent or the N-aryl acetamide group, can radically alter target affinity, selectivity, and pharmacokinetic behavior. The target compound combines a 4-butylamino group, a thioether bridge, and a 4-ethoxyphenyl acetamide terminus—a specific pharmacophoric arrangement. Replacing it with a generic 'quinazoline' or even a close analog like the 4-cyclohexylamino variant (CAS 422533-44-6) or the 3-methoxyphenyl analog would introduce different steric bulk, electronic properties, and lipophilicity, which are known to dramatically shift biological activity within this scaffold class . The lack of published head-to-head data for these specific analogs does not diminish the well-established principle of Structure-Activity Relationship (SAR) sensitivity in this series; it simply underscores the need for explicit physicochemical comparison to guide selection.

Quantitative Differentiation of 2-{[4-(Butylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide (422532-78-3) from Key Analogs


Lipophilicity Advantage (clogP) Over the Closest 4-Cyclohexylamino Analog

The target compound's calculated partition coefficient (clogP) is 5.60, a value that falls within a range often associated with good membrane permeability but may also pose solubility challenges . The closest commercially available analog, 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide (CAS 422533-44-6), possesses a bulkier and more lipophilic cyclohexyl group in place of the n-butyl chain. While a measured clogP for this comparator is not publicly available, the structural difference predicts a clogP increase of approximately +0.5 to +1.0 log units based on standard fragment-based calculations. This makes the target compound the moderately less lipophilic and potentially more developable option for assays where excessive lipophilicity leads to non-specific binding or poor solubility.

Drug Discovery Pharmacokinetics Lipophilicity

Reduced Molecular Weight and Topological Polar Surface Area (TPSA) vs. Bulky Amide Analogs

The target compound has a molecular weight of 410.54 g/mol and a TPSA of 58.24 Ų . This positions it more favorably regarding oral drug-likeness guidelines (e.g., Lipinski's Rule of Five) compared to analogs with larger N-aryl amide substituents. For example, a known analog, 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide (CAS 422532-79-4), has a molecular formula of C21H24N4O2S (MW ~396.5 g/mol), making it lighter, but the change from a 4-ethoxyphenyl to a 3-methoxyphenyl group alters the electronic and hydrogen-bonding character of the terminal ring. The target compound's specific combination of 4-ethoxy substitution offers a distinct balance of size and electron-donating properties, which is fixed and cannot be achieved with the 3-methoxy isomer.

Medicinal Chemistry Drug-likeness Physicochemical Properties

Selectivity Potential Inferred from 4-Butylaminoquinazoline Scaffold Class Data for Cholinesterases

A key study on 4-substituted aminoquinazolines reports that 6-nitro-4-butylaminoquinazoline (16a) is a potent and selective inhibitor of acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), while the 4-piperidinoquinazoline (12e) inhibits both enzymes with IC₅₀ values of 1.3 µM (AChE) and 7.5 µM (BChE) [1]. This demonstrates that the 4-butylamino substituent can confer a selectivity profile that is distinct from other 4-amino groups. The target compound, a 4-butylaminoquinazoline derivative, is therefore a more appropriate starting point for AChE-selective programs than procuring a 4-piperidino or 4-morpholino analog, which would lead to a different, dual-inhibition profile.

Cholinesterase Inhibition Neurodegeneration Alzheimer's Disease

Hydrogen Bond Donor/Acceptor Profile Differentiates from N-Alkyl Amide Analogs

The target compound has a defined hydrogen bond donor (HBD) count of 2 and acceptor (HBA) count of 6, with a polar surface area of 58.2 Ų . An analog where the N-(4-ethoxyphenyl)acetamide is replaced with an N-butyl acetamide, such as N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide (CAS 422532-66-9), reduces molecular complexity and removes an aromatic ring. This change would significantly lower the H-bonding potential and aromatic character, leading to a fundamentally different molecular recognition profile. The target compound's specific HBD/HBA arrangement, driven by the secondary amide and the ethoxy oxygen, is a fixed structural feature that cannot be substituted with a simpler N-alkyl amide without a complete loss of the original pharmacophore hypothesis.

Medicinal Chemistry Physicochemical Property Optimization Permeability

Optimal Application Scenarios for 2-{[4-(Butylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide Based on Evidence


Acetylcholinesterase (AChE) - Focused Screening Libraries for Neurodegenerative Disease

Given the class-level evidence that 4-butylaminoquinazolines can exhibit AChE selectivity, this compound is best deployed as part of a focused screening set for Alzheimer's disease targets . It should be prioritized over 4-piperidino or 4-morpholino quinazoline analogs to bias the screen towards AChE-selective hits. Its moderate lipophilicity (clogP 5.6) also makes it a more suitable candidate for cell-based assays than bulkier, more lipophilic analogs, potentially reducing off-target effects related to membrane accumulation.

Kinase Inhibitor Screening and SAR Expansion

The quinazoline core is a privileged kinase inhibitor scaffold. The unique 4-butylamino-2-thioether-N-(4-ethoxyphenyl)acetamide substitution pattern of this compound offers a distinct vector for exploring ATP-binding pocket interactions compared to common 4-anilinoquinazoline kinase inhibitors (e.g., gefitinib). Procurement is recommended for groups seeking to diversify a kinase inhibitor library with a compound that has a different hinge-binding motif and a specific lipophilic/hydrogen-bonding balance, as indicated by its logP and HBD/HBA profile .

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

With a molecular weight of 410.5 g/mol, a TPSA of 58.2 Ų, and 2 HBD, this compound lies at the boundary of typical CNS drug-like space . It can serve as a tool compound or benchmark in CNS penetration studies, particularly when compared to its 4-cyclohexylamino analog which is predicted to be significantly more lipophilic and may have different brain penetration kinetics. Its selection is warranted in panels designed to correlate physicochemical properties with in vitro permeability or in vivo brain exposure.

Negative Control or Inactive Analog for 4-Butylaminoquinazoline Pharmacophore Studies

In the absence of known biological activity, this well-characterized compound can serve as an inactive or weakly active control in experiments involving more potent 4-butylaminoquinazoline derivatives. Its distinct and measurable physicochemical profile (logP, PSA, HBD/HBA) allows researchers to control for non-specific effects driven by lipophilicity or hydrogen bonding, rather than target-specific binding, when interpreting the activity of related active analogs.

Quote Request

Request a Quote for 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.